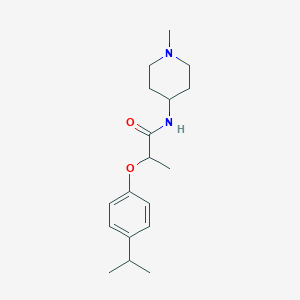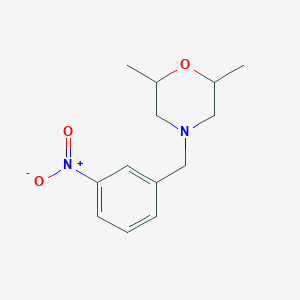![molecular formula C21H26ClNO2 B5228416 [1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)
[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol is a chemical compound that belongs to the class of opioids. It is also known as U-50488H, and it has been found to have analgesic effects. The compound was first synthesized in the 1980s, and since then, it has been the subject of various scientific studies.
Mécanisme D'action
[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol binds to the kappa-opioid receptor, which is a G protein-coupled receptor. The binding of the compound to the receptor results in the activation of intracellular signaling pathways, which ultimately leads to the modulation of pain perception. The compound has been found to have a high affinity for the kappa-opioid receptor, which makes it a potential candidate for the development of new analgesics.
Biochemical and Physiological Effects
The compound has been found to have analgesic effects, which are mediated through the activation of the kappa-opioid receptor. It has also been found to reduce the effects of opioids, which makes it a potential candidate for the treatment of drug addiction. The compound has been studied for its effects on various physiological systems, including the cardiovascular and respiratory systems. It has been found to have minimal effects on these systems, which makes it a safer alternative to other opioids.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for lab experiments. It has a high affinity for the kappa-opioid receptor, which makes it a potent analgesic. It is also relatively easy to synthesize and purify, which makes it a good candidate for further research. However, the compound has some limitations for lab experiments. It has been found to have a short half-life, which makes it difficult to study its long-term effects. It also has a low solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on [1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol. One potential direction is the development of new analgesics based on the compound. The high affinity of the compound for the kappa-opioid receptor makes it a potential candidate for the development of new pain relievers. Another potential direction is the study of the compound's effects on other physiological systems, such as the immune system. The compound has been found to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Finally, the compound could be studied for its potential in treating drug addiction. The compound has been found to reduce the effects of opioids, which makes it a potential candidate for the development of new treatments for addiction.
Méthodes De Synthèse
The synthesis of [1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol involves the reaction of 1-(2-chlorobenzyl)-4-(3-methoxybenzyl)piperidine with formaldehyde in the presence of a reducing agent. The reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography.
Applications De Recherche Scientifique
The compound has been the subject of various scientific studies due to its analgesic effects. It has been found to bind to the kappa-opioid receptor, which is involved in pain perception. The compound has been used in animal studies to investigate its potential as a pain reliever. It has also been studied for its potential in treating drug addiction, as it has been found to reduce the effects of opioids.
Propriétés
IUPAC Name |
[1-[(2-chlorophenyl)methyl]-4-[(3-methoxyphenyl)methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClNO2/c1-25-19-7-4-5-17(13-19)14-21(16-24)9-11-23(12-10-21)15-18-6-2-3-8-20(18)22/h2-8,13,24H,9-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPHLWQYGSORNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCN(CC2)CC3=CC=CC=C3Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)




![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5228408.png)

![pentyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228435.png)